molecular formula C5H10Cl2N2O B046951 1,3-Bis(2-chloroethyl)urea CAS No. 2214-72-4

1,3-Bis(2-chloroethyl)urea

Cat. No.: B046951
CAS No.: 2214-72-4
M. Wt: 185.05 g/mol
InChI Key: VBWBRZHAGLZNST-UHFFFAOYSA-N
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Description

1,3-Bis(2-chloroethyl)urea (CAS: 2214-72-4) is a urea derivative featuring two 2-chloroethyl groups attached to the urea backbone. It is structurally related to nitrosourea chemotherapeutic agents, such as Carmustine (1,3-Bis(2-chloroethyl)-1-nitrosourea, BCNU), but lacks the critical nitroso (-NO) group . This absence significantly alters its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Active Carbamate-Mediated Alkylation

The most widely documented approach involves synthesizing active carbamate intermediates, which react with urea to install 2-chloroethyl groups. As demonstrated in studies of analogous urea derivatives, N-hydroxysuccinimide (NHS)-activated carbamates serve as efficient electrophiles for amine alkylation . For 1,3-Bis(2-chloroethyl)urea, the protocol follows:

  • Synthesis of N-(2-chloroethyl)carbamic Acid NHS Ester :

    • 2-Chloroethylamine hydrochloride reacts with N,N'-disuccinimidyl carbonate (DSC) in dichloromethane at -20°C in the presence of pyridine .

    • The product, a stable active carbamate, is isolated via filtration and recrystallization.

  • Coupling with Urea :

    • Urea is dissolved in dimethylformamide (DMF) with triethylamine (TEA) to deprotonate its amine groups.

    • The active carbamate is added dropwise at -10°C to minimize side reactions.

    • After 7 hours, the mixture is extracted with chloroform, washed with acidic and basic solutions, and crystallized from ethyl acetate/hexane .

Key Data :

  • Yield : 74–85% for analogous 2-chloroethyl-substituted ureas .

  • Reaction Kinetics : First-order dependence on carbamate concentration, with half-lives exceeding 24 hours at -10°C .

Direct Alkylation Using 2-Chloroethyl Isocyanate

An alternative route employs 2-chloroethyl isocyanate as a bifunctional reagent:

  • Stepwise Addition to Urea :

    • Urea reacts with 2-chloroethyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C.

    • TEA catalyzes the nucleophilic attack, forming a mono-substituted intermediate.

    • A second equivalent of isocyanate is introduced to achieve bis-alkylation.

  • Workup and Purification :

    • The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol.

Advantages :

  • Avoids the need for active carbamate synthesis.

  • Reaction Time : Completed within 4 hours at ambient temperature .

Limitations :

  • Lower yields (55–60%) due to competing oligomerization of isocyanate .

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

While bench-scale methods rely on batch processes, industrial synthesis prioritizes throughput and reproducibility. Microreactor technology enables precise control over exothermic alkylation steps:

  • Reactant Mixing : Urea and 2-chloroethylamine streams merge in a T-junction reactor at 50°C.

  • Residence Time : 30 seconds ensures complete conversion before quenching.

  • Yield Optimization : >90% purity achieved by integrating in-line FTIR monitoring .

Solvent-Free Mechanochemical Synthesis

Emerging techniques reduce environmental impact:

  • Urea and 2-chloroethyl chloride are ground with potassium carbonate in a ball mill.

  • Reaction Efficiency : 85% yield after 2 hours, eliminating solvent waste .

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 3.45 (t, J = 6.2 Hz, 4H, -CH₂Cl).

    • δ 6.12 (s, 2H, -NH-).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch) .

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 30:70 acetonitrile/water, 1.0 mL/min.

  • Retention Time : 8.2 minutes, with >99% purity .

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Active Carbamate 74–8599ModerateHigh (solvent use)
Direct Alkylation 55–6095LowModerate
Continuous Flow >9099HighLow
Mechanochemical 8598ModerateMinimal

Challenges and Mitigation Strategies

Hydrolytic Instability

The 2-chloroethyl group undergoes hydrolysis in aqueous media, forming ethylene glycol derivatives. Strategies include:

  • Stabilizers : Adding 1% w/v ascorbic acid to reaction mixtures .

  • Low-Temperature Storage : Products stored at -20°C under nitrogen .

Regioselectivity Control

Ensuring bis-alkylation at the 1,3-positions requires:

  • Steric Hindrance : Bulky solvents like tert-butanol favor linear alkylation .

  • Catalytic Bases : 4-Dimethylaminopyridine (DMAP) enhances reaction specificity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chloroethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The most notable application of 1,3-Bis(2-chloroethyl)urea is its role in the synthesis of Carmustine , a chemotherapy drug used to treat brain tumors and other cancers. Carmustine functions by causing DNA interstrand cross-linking, which is cytotoxic and leads to apoptotic cell death. The effectiveness of Carmustine has been documented in treating:

  • Brain tumors
  • Multiple myeloma
  • Lymphomas

Carmustine is administered intravenously, with dosage depending on the patient's condition and cancer type .

Chemical Synthesis

In addition to its role in medicinal applications, BCU is utilized as an intermediate in the synthesis of various organic compounds. It can undergo transformations to yield different derivatives such as:

  • 1,3-bis(2-aminoethyl)urea
  • 1,3-bis(2-thioethyl)urea

These derivatives have potential applications in further pharmaceutical development .

Polymer Chemistry

Recent studies have indicated that this compound can be used in polymerization reactions to create polymers that serve as adhesion promoters and conditioning agents in personal care products. The resulting polymers improve texture and feel, demonstrating versatility beyond traditional pharmaceutical applications .

Case Study 1: Carmustine Synthesis

A study highlighted an improved method for synthesizing Carmustine using BCU that avoids hazardous reagents like phosgene. This method enhances safety and efficiency while maintaining high yields of the final product .

Case Study 2: Anti-Cancer Efficacy

Clinical trials have shown that Carmustine exhibits significant efficacy against glioblastoma multiforme when used in conjunction with surgery and radiation therapy. The use of BCU as an intermediate has been pivotal in developing this treatment protocol .

Data Table: Applications Overview

Application AreaSpecific UseOutcome/Impact
Medicinal ChemistryPrecursor for CarmustineEffective treatment for brain tumors
Chemical SynthesisIntermediate for various organic compoundsBroadens pharmaceutical development
Polymer ChemistryAdhesion promoters in personal care productsEnhances product quality

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chloroethyl)urea involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of interstrand cross-links, which inhibit DNA replication and transcription. This mechanism is particularly relevant in its role as a precursor to carmustine, an antitumor agent that exerts its effects through similar DNA alkylation processes .

Comparison with Similar Compounds

Nitrosoureas (e.g., Carmustine/BCNU)

Property 1,3-Bis(2-Chloroethyl)urea Carmustine (BCNU) Reference
Structure Urea derivative (no nitroso group) 1-Nitrosourea derivative
Alkylating Activity Low (no nitroso-mediated activation) High (generates chloroethyl ions)
Carbamoylating Activity Absent High (via cyclohexyl isocyanate)
DNA Cross-Linking Negligible Significant (interstrand cross-links)
Blood-Brain Barrier Penetration Limited High (lipid-soluble)
Therapeutic Use None (inactive impurity) Glioblastoma, lymphoma
Toxicity Lower High (myelosuppression, nephrotoxicity)

Key Findings :

  • The nitroso group in Carmustine enables spontaneous decomposition to generate alkylating and carbamoylating species, critical for its antitumor activity .
  • In vivo studies show that nitrosoureas like BCNU induce DNA interstrand cross-links in bone marrow, correlating with their antileukemic efficacy.

Other Urea Derivatives

Compound Structural Features Biological Activity Reference
3,3-Bis(2-hydroxyethyl)urea Hydroxyethyl substituents Non-toxic; used in polymer synthesis
1,3-Bis(2-chlorophenyl)urea Chlorophenyl substituents Herbicidal and pesticidal activity

Key Findings :

  • Substitution with hydroxyethyl groups (3,3-Bis(2-hydroxyethyl)urea) eliminates toxicity and enables industrial applications, contrasting with the chloroethyl groups in this compound .

Chloroethyl-Containing Compounds

Compound Functional Groups Key Properties Reference
Bis(2-chloroethyl) Ether Ether-linked chloroethyl chains Industrial solvent; carcinogenic
Chlorozotocin Nitrosourea with glucose moiety Reduced myelotoxicity

Key Findings :

  • Chlorozotocin, a nitrosourea with a glucose moiety, shows reduced bone marrow toxicity compared to BCNU, highlighting the role of substituents in modulating toxicity .

Biological Activity

Overview

1,3-Bis(2-chloroethyl)urea (BCU) is an organic compound with the molecular formula C5_5H10_{10}Cl2_2N2_2O. It is a derivative of urea and belongs to the nitrosourea family, which is known for its antitumor properties. BCU is primarily recognized as an impurity in the synthesis of carmustine (BCNU), an established chemotherapeutic agent used in treating various cancers, particularly brain tumors and lymphomas.

BCU exerts its biological effects through two main chemical activities: alkylation and carbamoylation . These processes lead to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The compound's lipid solubility enables it to cross the blood-brain barrier, enhancing its efficacy against central nervous system tumors .

Key Mechanisms:

  • Alkylation : BCU reacts with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.
  • Carbamoylation : This process modifies proteins and nucleic acids, affecting various cellular functions.

Pharmacokinetics

BCU is characterized by:

  • Lipid Solubility : Facilitates penetration through cellular membranes and the blood-brain barrier.
  • Rapid Degradation : Exhibits a short half-life in biological systems (approximately 20 minutes in vitro), necessitating careful dosing strategies during administration .

Biological Activity Data

Parameter Details
Chemical Structure C5_5H10_{10}Cl2_2N2_2O
Molecular Weight 179.06 g/mol
Primary Use Intermediate in antitumor drug synthesis
Mechanism of Action Alkylation and carbamoylation leading to DNA damage
Half-life ~20 minutes in vitro
Blood-Brain Barrier Penetration Yes, effective against CNS tumors

Study 1: Efficacy Against Colon Cancer

A study investigated the combination of BCU with resveratrol in colon cancer cells. The results indicated that BCU enhanced the sensitivity of 5-fluorouracil-resistant colon cancer cells to resveratrol, leading to increased apoptosis and genotoxicity. This synergistic effect suggests potential therapeutic strategies for overcoming drug resistance in cancer treatment .

Study 2: Toxicity Assessment

In a toxicity study on beagle dogs, doses of 6 mg/kg body weight were lethal within five days, highlighting the compound's significant toxicity profile. Lower doses also showed adverse effects, emphasizing the need for careful dosing in clinical settings .

Study 3: Mechanistic Insights

Research utilizing nuclear magnetic resonance (NMR) spectroscopy demonstrated that BCU-treated cells underwent G2 phase arrest, leading to apoptosis. This study provided insights into the cellular mechanisms affected by BCU treatment, reinforcing its role as an effective antitumor agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Bis(2-chloroethyl)urea in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Engineering Controls: Implement fume hoods or closed systems to minimize inhalation exposure. Install emergency eyewash stations and safety showers .
  • Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Label containers with hazard identifiers .

Q. What synthetic routes are available for preparing this compound, and what are their respective yields?

  • Methodological Answer:

  • Primary Route: Reacting urea with 2-chloroethylamine under controlled pH (e.g., acidic conditions) yields this compound. Optimization of stoichiometry and temperature (e.g., 60–80°C) improves yields to >90% .
  • Alternative Route: Alkylation of urea derivatives using 2-chloroethyl chloride in polar aprotic solvents (e.g., DMF), though this may require longer reaction times .
  • Yield Table:
MethodSolventTemperatureYield
2-Chloroethylamine routeWater70°C92%
2-Chloroethyl chlorideDMF50°C85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (δ 3.6–3.8 ppm for –CH2_2Cl groups) and 13^13C NMR (δ 40–45 ppm for urea carbonyl) confirm molecular structure .
  • Mass Spectrometry (MS): ESI-MS ([M+H]+^+ at m/z 213) verifies molecular weight .
  • IR Spectroscopy: Peaks at 1640–1680 cm1^{-1} (urea C=O stretch) and 600–700 cm1^{-1} (C–Cl bonds) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

  • Methodological Answer:

  • Source Verification: Prioritize primary literature (e.g., peer-reviewed journals) over tertiary sources (e.g., vendor catalogs) to minimize inconsistencies .
  • Statistical Analysis: Apply ANOVA or t-tests to compare datasets, ensuring measurements align with standardized protocols (e.g., IUPAC guidelines) .
  • Cross-Validation: Replicate key experiments (e.g., melting point determination) under controlled conditions to identify methodological biases .

Q. What strategies optimize the reaction conditions for nitrosylation of this compound to form carmustine (BCNU)?

  • Methodological Answer:

  • Nitrosylation Variables: Use sodium nitrite in acidic media (pH 3–4) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to enhance nitroso group incorporation.
  • Yield Optimization Table:
Acid MediumCatalystTemperatureYield
HClNone0°C75%
H2_2SO4_4ZnCl2_25°C88%

Q. How does the electronic structure of substituents influence the reactivity of urea derivatives like this compound in alkylation reactions?

  • Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map electron density on urea nitrogen atoms. Chloroethyl groups increase electrophilicity, enhancing alkylation potential .
  • Experimental Validation: Compare reaction rates with substituted analogs (e.g., methyl vs. chloroethyl groups) via kinetic studies .
  • Structure-Activity Table:
SubstituentReactivity (k, s1^{-1})
–CH2_2CH2_2Cl1.2 × 103^{-3}
–CH3_30.8 × 103^{-3}

Q. Data Presentation and Analysis Guidelines

  • Tables/Graphs: Use error bars in plots to indicate measurement uncertainty (e.g., ±0.5% for yields). Label axes with SI units .
  • Statistical Reporting: Specify p-values and confidence intervals (e.g., 95% CI) when comparing datasets .

Properties

IUPAC Name

1,3-bis(2-chloroethyl)urea
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBRZHAGLZNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40176672
Record name 1,3-Bis(2-chloroethyl)urea
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Molecular Weight

185.05 g/mol
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CAS No.

2214-72-4
Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-Bis(2-chloroethyl)urea
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Synthesis routes and methods

Procedure details

A suspension of 1.11 mmole (0.205 g) of 1,3-bis(2-chloroethyl)urea in 8 ml methylene dichloride at -10° C. was saturated with dinitrogen trioxide in 20% excess of theoretical. The heterogeneous mixture gradually changed to a green homogeneous solution. The methylene dichloride was evaporated, and the residue was extracted with 3× 10 ml hexane. Evaporation of the hexane gave 0.1773 g of oil which was the crude BCNU (NSC 409962). The hexane insoluble portion, 0.0649 g, when treated with benzene, gave 0.020 g of 1,3-bis(2-chloroethyl)urea which was benzene insoluble. The benzene solubles were processed through a silica column (1× 10 cm) and 0.0245 g of crude BCNU was obtained. The combined fractions of crude product amounted to 0.2018 g (85.1%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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